molecular formula C20H23NO2S B6017920 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine

4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine

Cat. No. B6017920
M. Wt: 341.5 g/mol
InChI Key: RCXKKQHTPSQNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects. It belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.

Mechanism of Action

The mechanism of action of 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been found to have potent psychoactive effects, including euphoria, relaxation, and altered perception. It has also been found to have negative effects, including anxiety, paranoia, and hallucinations. This compound has been found to affect the immune system, causing inflammation and oxidative stress. It has also been found to affect the cardiovascular system, causing changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine in lab experiments is its potent effects, which allow researchers to study the effects of synthetic cannabinoids on the brain and body. However, one limitation is its high toxicity, which can make it difficult to work with. This compound is also illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine. One direction is to study the long-term effects of synthetic cannabinoids on the brain and body. Another direction is to study the effects of synthetic cannabinoids on specific physiological processes, such as pain and inflammation. Additionally, more research is needed to understand the mechanism of action of this compound and other synthetic cannabinoids, which could lead to the development of new treatments for various conditions.

Synthesis Methods

4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine can be synthesized using various methods, including the use of indazole as a starting material and the use of 4-(methylthio)benzoyl chloride as a reagent. The synthesis of this compound involves several steps, including the protection of the indazole nitrogen, the coupling of the protected indazole with the 4-(methylthio)benzoyl chloride, and the deprotection of the indazole nitrogen. The final product is obtained through purification using chromatography.

Scientific Research Applications

4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine has been widely used in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has been used to study the effects of synthetic cannabinoids on anxiety, depression, and addiction. It has also been used to study the effects of synthetic cannabinoids on the immune system and inflammation.

properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(2-phenylethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-24-19-11-8-17(9-12-19)20(22)21-13-14-23-18(15-21)10-7-16-5-3-2-4-6-16/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXKKQHTPSQNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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